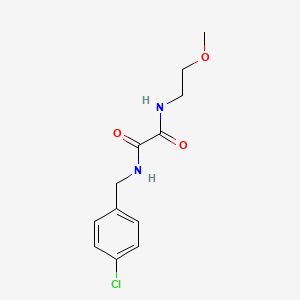

N1-(4-chlorobenzyl)-N2-(2-methoxyethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis of N1-(4-chlorobenzyl)-N2-(2-methoxyethyl)oxalamide is not detailed, a related compound, 4-Chloro-N-(2-methoxyphenyl)benzamide, was synthesized by refluxing 4-chlorobenzoyl chloride with o-anisidine in chloroform . This suggests that a similar approach could be used for synthesizing the compound , possibly involving the reaction of appropriate amine and acid chloride precursors under reflux conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows that the methoxyphenyl-amide segment can be almost planar, as seen in the 4-Chloro-N-(2-methoxyphenyl)benzamide, with a dihedral angle of 5.10° between the benzene ring and the amide linkage . This planarity is often stabilized by intramolecular hydrogen bonding. In the case of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, the unit cell contains two symmetrically independent molecules with varying dihedral angles between the phenyl rings and the oxalamido bridge . These structural insights suggest that this compound may also exhibit a planar amide segment and specific dihedral angles influenced by its substituents.

Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from the reactivity of the amide bond and the substituents present on the benzene rings. The amide bond is typically stable but can undergo reactions under certain conditions, such as amidation or hydrolysis. The chloro and methoxy substituents may direct further electrophilic substitution reactions on the benzene ring due to their electron-withdrawing and electron-donating effects, respectively.

Physical and Chemical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity can be crucial for the characterization of the compound. For instance, N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide was purified by recrystallization and had a melting point range of 212.3-212.6 °C . The presence of hydrogen bonding in related compounds suggests that this compound may also form hydrogen bonds, which could influence its melting point and solubility. The chemical properties, such as reactivity and stability, will be influenced by the functional groups present in the molecule, particularly the oxalamide group and the substituents on the aromatic rings.

Aplicaciones Científicas De Investigación

Novel Synthetic Methodologies and Applications

N1-(4-chlorobenzyl)-N2-(2-methoxyethyl)oxalamide is a compound that can be synthesized through novel methodologies, such as the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes. This process provides a straightforward approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the compound's utility in the synthesis of anthranilic acid derivatives and oxalamides. The operationally simple and high-yielding method expands the toolkit for synthesizing these chemical structures, offering new pathways for developing therapeutic agents and materials (Mamedov et al., 2016).

Environmental Remediation and Photodegradation

In environmental science, related compounds have been explored for the photodegradation of organic pollutants in contaminated water, such as through the UV-visible photolysis of ferrioxalate in the presence of hydrogen peroxide. This process effectively generates hydroxyl radicals, which are potent oxidants that rapidly react with organic compounds in solution. The application of such methodologies in treating contaminated groundwater and industrial wastewater underscores the potential of this compound and similar compounds in environmental remediation efforts (Safarzadeh-Amiri et al., 1997).

Advanced Oxidation Processes

Furthermore, the electro-Fenton degradation of antimicrobials like triclosan and triclocarban, leveraging compounds similar to this compound, highlights the role of advanced oxidation processes in water treatment. These methods, using undivided electrolytic cells, demonstrate the broad applicability of oxalamide derivatives in generating reactive species for the efficient breakdown of persistent organic pollutants, offering a promising approach for the detoxification of water sources (Sirés et al., 2007).

Selective Catalytic Reactions

The utility of this compound in catalysis is also noteworthy. Compounds with similar structures have been employed as catalysts or intermediates in selective oxidation reactions, such as the photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes. These reactions proceed with high conversion and selectivity, underscoring the potential of oxalamide derivatives in facilitating specific chemical transformations, which are crucial in the synthesis of fine chemicals and pharmaceuticals (Higashimoto et al., 2009).

Direcciones Futuras

The future directions for research on “N1-(4-chlorobenzyl)-N2-(2-methoxyethyl)oxalamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, comprehensive safety testing and hazard assessment would be necessary .

Propiedades

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3/c1-18-7-6-14-11(16)12(17)15-8-9-2-4-10(13)5-3-9/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJRFROAZQULDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate](/img/structure/B2530858.png)

![N-[[2-(Dimethylamino)phenyl]methyl]-N-(3-imidazol-1-yl-2-methylpropyl)prop-2-enamide](/img/structure/B2530859.png)

![4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2530862.png)

![2,6-difluoro-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2530867.png)